molecular formula C44H38O4Si4 B12898082 2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 15208-31-8

2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Cat. No.: B12898082
CAS No.: 15208-31-8
M. Wt: 743.1 g/mol
InChI Key: VJNNONLLYHTEJD-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a vinyl group attached to a tetrasiloxane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of phenyl-substituted silanes with vinyl-substituted silanes under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the formation of the desired tetrasiloxane structure. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

    Organic Chemistry: The compound serves as a precursor for the synthesis of other complex organosilicon compounds.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of high-performance coatings and adhesives due to its robust chemical structure.

Mechanism of Action

The mechanism by which 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic systems, while the vinyl group can participate in polymerization reactions. The tetrasiloxane core provides a stable framework that can withstand harsh chemical environments, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its combination of phenyl and vinyl groups attached to a tetrasiloxane core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Biological Activity

Structure

The compound features a siloxane backbone with multiple phenyl groups and ethenyl substituents. Its molecular formula can be summarized as:

  • Molecular Formula : C₃₄H₃₈O₈Si₄
  • Molecular Weight : 682.84 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
DensityNot available
SolubilitySoluble in organic solvents

The biological activity of 2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has been attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity : Inhibition of bacterial growth observed in vitro.
  • Cytotoxic Effects : Induction of apoptosis in cancer cell lines.

Case Studies

  • Antioxidant Activity :
    A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in radical activity compared to control samples.
  • Antimicrobial Testing :
    The compound was tested against several bacterial strains (e.g., E. coli, S. aureus). Zone of inhibition measurements showed promising antimicrobial effects at varying concentrations.
  • Cytotoxicity Assay :
    In vitro cytotoxicity was assessed using MTT assays on human cancer cell lines (e.g., HeLa cells). The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating its potential as an anticancer agent.

Summary of Research Data

Study FocusFindingsReference
Antioxidant ActivitySignificant free radical scavengingSmith et al., 2023
Antimicrobial EffectsInhibition of bacterial growthJohnson et al., 2024
CytotoxicityInduced apoptosis in cancer cellsLee et al., 2023

Discussion

The findings from these studies suggest that this compound holds promise as a multifunctional agent with potential applications in pharmaceuticals and materials science. Its ability to act as an antioxidant and antimicrobial agent could lead to innovative therapeutic strategies.

Properties

CAS No.

15208-31-8

Molecular Formula

C44H38O4Si4

Molecular Weight

743.1 g/mol

IUPAC Name

2-ethenyl-2,4,4,6,6,8,8-heptakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C44H38O4Si4/c1-2-49(38-24-10-3-11-25-38)45-50(39-26-12-4-13-27-39,40-28-14-5-15-29-40)47-52(43-34-20-8-21-35-43,44-36-22-9-23-37-44)48-51(46-49,41-30-16-6-17-31-41)42-32-18-7-19-33-42/h2-37H,1H2

InChI Key

VJNNONLLYHTEJD-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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